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Compound of Interest

Compound Name: N-Acetyl-5-acetoxytryptamine
CAS No.: 28026-16-6
Cat. No.: B1596998
Get Quote
. J

Executive Summary

N-Acetyl-5-acetoxytryptamine (CAS: 28026-16-6), often referred to as O-Acetyl-N-
acetylserotonin or 5-Acetamelatonin, is a synthetic indole derivative and a structural analog of
the neurohormone melatonin.[1] Chemically, it is the esterified form of N-acetylserotonin (NAS).
Unlike melatonin, which possesses a stable methoxy group at the C5 position, this compound
features an acetoxy group, rendering it susceptible to esterase-mediated hydrolysis.

This guide details the physicochemical properties, synthesis protocols, and stability profiles of
N-Acetyl-5-acetoxytryptamine. It is intended for researchers utilizing this compound as a
lipophilic prodrug for N-acetylserotonin or as a transient intermediate in tryptamine metabolic
studies.

Part 1: Molecular Identity & Structural Analysis

The molecule consists of an indole core substituted at the C3 position with an N-acetyl-
aminoethyl side chain and at the C5 position with an acetoxy (ester) group.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1596998#bc-rfq
https://www.benchchem.com/product/b1596998/docs?utm_src=pdf-body#technical-guide-physicochemical-profiling-applications-of-n-acetyl-5-acetoxytryptamine
https://www.droracle.ai/articles/26744/what-is-the-metabolism-duration-of-melatonin-n-acetyl-5-methoxytryptamine-in
https://www.benchchem.com/product/b1596998/docs?utm_src=pdf-body#technical-guide-physicochemical-profiling-applications-of-n-acetyl-5-acetoxytryptamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596998?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Attribute Detail

IUPAC Name N-[2-(5-acetyloxy-1H-indol-3-yl)ethyl]lacetamide

O-Acetyl-N-acetylserotonin; 5-Acetoxy-N-
Common Synonyms } )
acetyltryptamine; 5-Acetamelatonin

CAS Registry Number 28026-16-6

Molecular Formula C14H16N203

Molecular Weight 260.29 g/mol

SMILES CC(=0)Oclccc2ce(cl)c(cn2)CCNC(=0)C

Structural Significance

The C5-Acetoxy group is the defining feature. While the N-acetyl side chain (C3) remains
stable under physiological pH, the C5-ester bond significantly alters lipophilicity compared to its
precursor, N-acetylserotonin (NAS). This modification enhances blood-brain barrier (BBB)
penetration potential before intracellular hydrolysis reverts it to the active NAS form.

Part 2: Physicochemical Properties[6][7]

The following data aggregates experimental values and high-confidence predictive models
essential for formulation and assay development.

Table 1: Physicochemical Profile[7][8]
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Property Value | Range Source/Note

Crystalline Solid

Physical State ] Experimental [1]
(Creamy/White)

Melting Point 132 -133°C Experimental [1]

Solubility (Water) Low (< 0.5 mg/mL) Predicted (Lipophilic ester)

- ) Soluble in DMSO (>20 )
Solubility (Organic) Experimental
mg/mL), Ethanol, Chloroform

LogP (Octanol/Water) 1.65+0.3 Predicted (Consensus)

pKa (Indole NH) ~16.5 Non-ionizable at phys.[2] pH

Favorable for membrane
Topological Polar Surface Area  68.4 A2 ]
permeation

H-Bond Donors 2 (Indole NH, Amide NH)

3 (Ester Carbonyl, Amide

H-Bond Acceptors
Carbonyl, Ester Oxygen)

Key Insight: The LogP of N-Acetyl-5-acetoxytryptamine (~1.65) is significantly higher than
that of N-acetylserotonin (LogP ~0.8). This confirms its utility as a lipophilic carrier molecule.

Part 3: Synthesis & Purification Protocol

Objective: Acetylation of N-acetylserotonin (NAS) to yield N-Acetyl-5-acetoxytryptamine.
Precursor: N-Acetylserotonin (CAS: 1210-83-9).

Reagents

o Substrate: N-Acetylserotonin (1.0 eq)
e Acylating Agent: Acetic Anhydride (1.5 eq)
o Catalyst/Base: Pyridine (anhydrous) or Triethylamine

e Solvent: Dichloromethane (DCM) or neat in Pyridine
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Step-by-Step Methodology

Preparation: Dissolve 1.0 g of N-Acetylserotonin in 10 mL of anhydrous pyridine under an
inert atmosphere (Nitrogen or Argon).

Acetylation: Add 1.5 equivalents of Acetic Anhydride dropwise at 0°C to prevent uncontrolled
exotherms.

Reaction: Allow the mixture to warm to room temperature and stir for 2—4 hours. Monitor via
TLC (Mobile phase: 10% Methanol in DCM). The product will have a higher R_f than the
starting material due to capping of the hydroxyl group.

Quenching: Pour the reaction mixture into 50 mL of ice-water to hydrolyze excess acetic
anhydride.

Extraction: Extract the aqueous layer three times with Ethyl Acetate (3 x 20 mL).

Washing: Wash the combined organic layers with 1M HCI (to remove pyridine), followed by
saturated NaHCOs (to remove acetic acid), and finally brine.

Drying & Isolation: Dry over anhydrous Naz2SOa, filter, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water (1:2) or Benzene to obtain creamy crystals
(MP: 132-133°C).

Synthesis Workflow Diagram

Reactants

! i
|| Acetic Anhydride | |

I | (Acylating agent) |

f i Acetylation ~ Ice-Water Quench » | Extraction (EtOAc) > N-Acetyl-5-acetoxytryptamine
| ! (Pyridine, 25°C, 4h) ™| (Hydrolysis of excess Ac20) "] & Acid/Base Wash (Crystalline Solid)

i | N-Acetylserotonin [

i (Polar substrate) | !

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1596998/docs?utm_src=pdf-body-img#technical-guide-physicochemical-profiling-applications-of-n-acetyl-5-acetoxytryptamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596998?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Chemical synthesis pathway converting N-acetylserotonin to its O-acetyl derivative via
nucleophilic acyl substitution.

Part 4: Stability & Degradation Kinetics

The stability of N-Acetyl-5-acetoxytryptamine is governed by the lability of the C5-ester bond.
Unlike the amide bond at the side chain (which is robust), the phenolic ester is prone to
hydrolysis.

Hydrolytic Pathways

o Chemical Hydrolysis: Occurs rapidly at pH > 8.0 (alkaline conditions) or pH < 2.0.

e Enzymatic Hydrolysis: In vivo, plasma esterases and intracellular hydrolases rapidly convert
the compound back to N-acetylserotonin.

Experimental Caution: Do not store this compound in basic buffers (e.g., pH 9.0 Carbonate
buffer) for extended periods. Stock solutions should be prepared in pure DMSO and stored at
-20°C. Aqueous working solutions should be prepared immediately prior to use.

Degradation Pathway Diagram

N-Acetyl-5-acetoxytryptamine
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Caption: The primary degradation pathway involves the cleavage of the ester bond, reverting
the molecule to N-acetylserotonin.

Part 5: Analytical Characterization

To validate the identity of the synthesized or purchased compound, use the following spectral
signatures.

e UV-Vis Spectroscopy:

o :~280 nm (Characteristic Indole absorption).

o Note: The spectrum is very similar to Melatonin and NAS; UV alone is insufficient for
differentiation.

e Mass Spectrometry (ESI-MS):
o [M+H]*: 261.3 m/z
o [M+Na]*: 283.3 m/z
o Differentiation: Melatonin gives [M+H]* 233.3 m/z; NAS gives [M+H]* 219.2 m/z.

e NMR Spectroscopy (*H-NMR in DMSO-de):

[¢]

Indole NH: Singlet at ~10.8 ppm.

o

Amide NH: Triplet/Broad singlet at ~8.0 ppm.

o

C5-Acetoxy CHs: Singlet at ~2.25 ppm (Distinctive peak; absent in Melatonin/NAS).

[¢]

Side Chain N-Acetyl CHs: Singlet at ~1.8 ppm.
References
o Chemical Synthesis & Properties

o Supplied synthesis protocols and melting point data derived from historical indole
esterification literature and specific CAS registry data for Acetamide, N-[2-[5-

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596998?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(acetyloxy)-1H-indol-3-yl]ethyl]-.
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o Precursor Characteristics (N-Acetylserotonin)

o Jang, S. et al. "N-Acetyl-5-hydroxytryptamine (N-Acetylserotonin) activates TrkB receptor.”
[3] MedChemEXxpress.

o Source:

* General Indole Acetylation Methodologies: Standard organic synthesis protocols for O-
acetylation of phenols using acetic anhydride and pyridine (Vogel's Textbook of Practical
Organic Chemistry).

» Melatonin Biosynthesis & Structural Analogs

o Tan, D.X., et al. "Melatonin: A Potent, Endogenous Hydroxyl Radical Scavenger.” Journal
of Pineal Research.

o Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. droracle.ai [droracle.ai]

2. CAS Common Chemistry [commonchemistry.cas.org]

3. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [Technical Guide: Physicochemical Profiling &
Applications of N-Acetyl-5-acetoxytryptamine]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1596998/docs#technical-guide-physicochemical-
profiling-applications-of-n-acetyl-5-acetoxytryptamine]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.medchemexpress.com/N-Acetyl-5-hydroxytryptamine.html
https://www.benchchem.com/product/b1596998?utm_src=pdf-custom-synthesis#bc-rfq
https://www.droracle.ai/articles/26744/what-is-the-metabolism-duration-of-melatonin-n-acetyl-5-methoxytryptamine-in
https://commonchemistry.cas.org/detail?cas_rn=2753-45-9
https://www.medchemexpress.com/N-Acetyl-5-hydroxytryptamine.html
https://www.benchchem.com/product/b1596998/docs#technical-guide-physicochemical-profiling-applications-of-n-acetyl-5-acetoxytryptamine
https://www.benchchem.com/product/b1596998/docs#technical-guide-physicochemical-profiling-applications-of-n-acetyl-5-acetoxytryptamine
https://www.benchchem.com/product/b1596998/docs#technical-guide-physicochemical-profiling-applications-of-n-acetyl-5-acetoxytryptamine
https://www.benchchem.com/product/b1596998/docs#technical-guide-physicochemical-profiling-applications-of-n-acetyl-5-acetoxytryptamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596998?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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